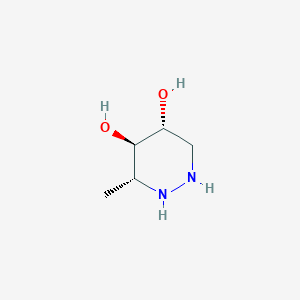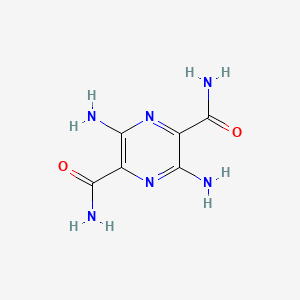
3,6-Diaminopyrazine-2,5-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Diaminopyrazine-2,5-dicarboxamide is a chemical compound with the molecular formula C6H8N6O2 It is a derivative of pyrazine, characterized by the presence of two amine groups at positions 3 and 6, and two carboxamide groups at positions 2 and 5 on the pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-diaminopyrazine-2,5-dicarboxamide can be achieved through several methods. One common approach involves the reaction of 2,5-diaminopyrazine with phosgene or a phosgene equivalent, followed by the addition of ammonia to form the desired dicarboxamide . Another method involves the use of 3,6-diaminopyrazine-2,5-dicarboxylic acid as an intermediate, which is then converted to the dicarboxamide through a dehydration reaction .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to remove impurities and obtain the final product in a suitable form for various applications .
Chemical Reactions Analysis
Types of Reactions
3,6-Diaminopyrazine-2,5-dicarboxamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the carboxamide groups to amine groups.
Substitution: The amine groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazine derivatives, which can have different functional groups depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3,6-Diaminopyrazine-2,5-dicarboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3,6-diaminopyrazine-2,5-dicarboxamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,6-Diamino-3,5-dinitropyrazine-1-oxide: Known for its energetic material properties.
2,5-Diaminopyrazine: A precursor in the synthesis of various pyrazine derivatives.
2,6-Diaminopyridine: Used in the synthesis of pyridine-based ligands.
Uniqueness
3,6-Diaminopyrazine-2,5-dicarboxamide is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable .
Properties
Molecular Formula |
C6H8N6O2 |
|---|---|
Molecular Weight |
196.17 g/mol |
IUPAC Name |
3,6-diaminopyrazine-2,5-dicarboxamide |
InChI |
InChI=1S/C6H8N6O2/c7-3-1(5(9)13)11-4(8)2(12-3)6(10)14/h(H2,8,11)(H2,7,12)(H2,9,13)(H2,10,14) |
InChI Key |
YRYOEAFNIZMNRH-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(N=C(C(=N1)N)C(=O)N)N)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



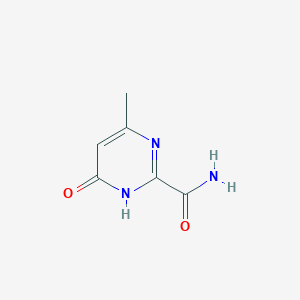
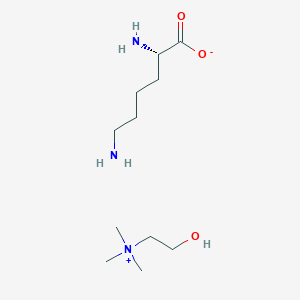

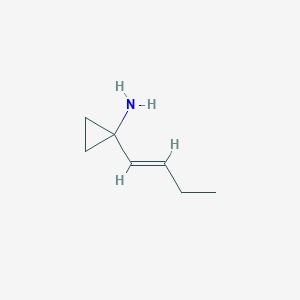

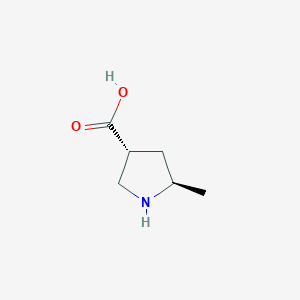
![7-Methyl-4-phenyl-2H-pyrido[1,2-a]pyrimidin-2-one](/img/structure/B13109102.png)

![2-Amino-6,7-dihydropyrazino[2,3-d]pyridazine-5,8-dione](/img/structure/B13109110.png)


